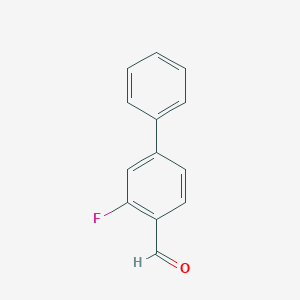

2-Fluoro-4-phenylbenzaldehyde

Beschreibung

BenchChem offers high-quality 2-Fluoro-4-phenylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-phenylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMELGNCEEYDIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183436-80-8 | |

| Record name | 2-fluoro-4-phenylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylbenzaldehyde (CAS Number: 183436-80-8) is a biaryl carboxaldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group on a fluorinated biphenyl scaffold, provides a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of 2-Fluoro-4-phenylbenzaldehyde, including its chemical properties, a detailed synthetic protocol, spectroscopic characterization, key chemical reactions, and its applications in the field of drug discovery.

Physicochemical and Spectroscopic Properties

2-Fluoro-4-phenylbenzaldehyde is typically a white to off-white solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below.

| Property | Value | Source(s) |

| CAS Number | 183436-80-8 | [1][2] |

| Molecular Formula | C₁₃H₉FO | [1][3] |

| Molecular Weight | 200.21 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥99% | [1] |

| Storage | Sealed and preserved | [1] |

Spectroscopic Data (Predicted)

While a publicly available, experimentally verified full dataset is limited, the following spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and various biphenyl derivatives[4][5][6].

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | s | 1H | -CHO |

| ~7.9 | m | 1H | Ar-H |

| ~7.6 | m | 2H | Ar-H |

| ~7.5-7.4 | m | 5H | Ar-H |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | C=O |

| ~165 (d, ¹JCF ≈ 255 Hz) | C-F |

| ~148 | Ar-C |

| ~138 | Ar-C |

| ~133 (d, ³JCF ≈ 9 Hz) | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 (d, ²JCF ≈ 15 Hz) | Ar-C |

| ~117 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~114 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |

FT-IR (Predicted, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1705 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~840 | Strong | Out-of-plane C-H bend |

Synthesis of 2-Fluoro-4-phenylbenzaldehyde

The most logical and widely applicable method for the synthesis of 2-Fluoro-4-phenylbenzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the C-C bond between the two aromatic rings. A plausible synthetic route starts from a readily available halogenated precursor, such as 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde, and couples it with phenylboronic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates[7].

Materials:

-

2-Fluoro-4-bromobenzaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Fluoro-4-phenylbenzaldehyde.

Key Chemical Reactions and Synthetic Utility

The aldehyde functionality of 2-Fluoro-4-phenylbenzaldehyde serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Wittig Reaction

The Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene. This is a crucial transformation for synthesizing stilbene derivatives and other vinyl compounds.

Representative Protocol:

-

Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

-

To the resulting ylide solution, add a solution of 2-Fluoro-4-phenylbenzaldehyde dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting alkene by column chromatography.

Aldol Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of 2-Fluoro-4-phenylbenzaldehyde with a ketone (e.g., acetophenone) in the presence of a base to form an α,β-unsaturated ketone (a chalcone). Chalcones are an important class of compounds with diverse biological activities.

Representative Protocol:

-

Dissolve 2-Fluoro-4-phenylbenzaldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.

-

To the stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise.

-

Stir the reaction mixture at room temperature for several hours. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol and water, and recrystallize if necessary.

Schiff Base Formation

The condensation of 2-Fluoro-4-phenylbenzaldehyde with a primary amine yields a Schiff base (imine). This reaction is fundamental for the synthesis of various nitrogen-containing heterocyclic compounds and ligands.

Representative Protocol:

-

Dissolve equimolar amounts of 2-Fluoro-4-phenylbenzaldehyde and a primary amine (e.g., aniline) in ethanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.

-

Isolate the product by filtration and wash with cold ethanol.

Applications in Drug Discovery

The 2-fluoro-4-phenyl-substituted aromatic motif is of significant interest in drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity through favorable electrostatic interactions with target proteins.

Derivatives of structurally related fluorinated biaryl aldehydes have shown promise in several therapeutic areas, including:

-

Oncology: As precursors for the synthesis of inhibitors of key cancer-related enzymes. For instance, certain benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells and chemoresistance[8].

-

Neurodegenerative Diseases: The biaryl scaffold is present in molecules designed to target pathways implicated in diseases like Alzheimer's and Parkinson's.

-

Anti-inflammatory Agents: The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The versatility of the aldehyde group allows for the facile introduction of various pharmacophores and functional groups, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-4-phenylbenzaldehyde is not widely available, hazard information can be inferred from structurally similar compounds like 2-fluoro-4-hydroxybenzaldehyde and other fluorinated benzaldehydes[9].

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Fluoro-4-phenylbenzaldehyde is a key synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its preparation via the robust Suzuki-Miyaura coupling and the versatile reactivity of its aldehyde group make it an attractive starting material for the construction of complex, biologically active molecules. The strategic incorporation of a fluorine atom into the biphenyl scaffold offers advantages in designing drug candidates with improved pharmacological profiles. This guide provides a foundational understanding of the synthesis, characterization, and reactivity of this compound, intended to facilitate its application in research and development.

References

-

2'-Fluoro-3-methyl[1,1'-biphenyl]-4-carboxaldehyde. PubChem. Available from: [Link]

-

is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. Available from: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.

-

2-fluoro-4-phenylbenzaldehyde CAS NO.183436-80-8. LookChem. Available from: [Link]

-

Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Available from: [Link]

-

1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. PubMed. Available from: [Link]

-

2-fluoro-4-phenylbenzaldehyde (C13H9FO). PubChemLite. Available from: [Link]

-

2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available from: [Link]

-

Instock: 2-Fluoro-4-phenylbenzaldehyde. Hexonsynth. Available from: [Link]

- CN106565445A - Preparation method of p-fluorobenzaldehyde. Google Patents.

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. Available from: [Link]

-

4-Fluoro-2-hydroxybenzaldehyde. PubChem. Available from: [Link]

Sources

- 1. 2-Fluoro-4'-(1-methylethyl)[1,1'-biphenyl]-4-carboxaldehyde | C16H15FO | CID 81448125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-fluoro-4-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxaldehyde | C14H10F2O | CID 54912646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. 183436-80-8|2-Fluoro-4-phenylbenzaldehyde|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: A Core Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-phenylbenzaldehyde, with the chemical formula C₁₃H₉FO and a molecular weight of 200.21 g/mol , is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a biphenyl core, a reactive aldehyde group, and a strategically placed fluorine atom, renders it a valuable building block for the synthesis of complex, high-value molecules. The fluorine substituent, in particular, is a key feature, as its incorporation into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-Fluoro-4-phenylbenzaldehyde, encompassing its physicochemical properties, detailed synthesis and characterization protocols, and its pivotal role in the development of novel therapeutics, including its potential connection to the synthesis of transthyretin stabilizers and voltage-gated sodium channel blockers.

Physicochemical Properties and Structural Elucidation

2-Fluoro-4-phenylbenzaldehyde is a white solid at room temperature.[3] Its structure is characterized by a benzaldehyde ring substituted with a fluorine atom at the 2-position and a phenyl group at the 4-position. This arrangement of functional groups dictates its reactivity and utility in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

| CAS Number | 183436-80-8 |

| Appearance | White Solid |

| Storage Conditions | Store at -4°C for 1-2 weeks, or at -20°C for long-term storage (1-2 years).[4] |

Spectroscopic Characterization

The structural integrity and purity of 2-Fluoro-4-phenylbenzaldehyde are typically confirmed using a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between 190 and 200 ppm.[5] The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF).

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-4-phenylbenzaldehyde will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹.[6] Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, while the C-F stretching vibration will appear in the fingerprint region, usually between 1100 and 1300 cm⁻¹.

1.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would likely involve the loss of a hydrogen atom (M-1), a formyl radical (M-29), and other characteristic fragments arising from the biphenyl core.[7]

Synthesis of 2-Fluoro-4-phenylbenzaldehyde

The synthesis of 2-Fluoro-4-phenylbenzaldehyde is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 2-Fluoro-4-phenylbenzaldehyde.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

2-Fluoro-4-bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and toluene.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

-

Add the 2M sodium carbonate solution (2.0 eq) and a small amount of ethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Fluoro-4-phenylbenzaldehyde.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. 2-Fluoro-4-phenylbenzaldehyde serves as a key building block in this context.

Potential Precursor for Transthyretin (TTR) Stabilizers

Hereditary transthyretin amyloidosis is a debilitating disease caused by the misfolding of the TTR protein. Tafamidis is a drug that functions by stabilizing the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers.[8] The synthesis of Tafamidis and its analogs often involves the construction of a benzoxazole core. While a direct synthesis of Tafamidis from 2-Fluoro-4-phenylbenzaldehyde is not the most common route, the structural motifs present in this aldehyde make it a plausible starting material for the synthesis of novel TTR stabilizers. The biphenyl group can mimic the binding interactions of the natural ligand, thyroxine, within the TTR binding pocket.

Caption: Potential pathway from 2-Fluoro-4-phenylbenzaldehyde to TTR stabilizers.

Building Block for Voltage-Gated Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons.[9][10] Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. The lipophilic nature of the biphenyl moiety in 2-Fluoro-4-phenylbenzaldehyde, combined with the electronic effects of the fluorine atom, makes it an attractive scaffold for the design of novel sodium channel blockers. The aldehyde functionality provides a versatile handle for the introduction of various amine-containing side chains, which are often crucial for the interaction with the channel's pore.

Safety, Handling, and Storage

As a research chemical, 2-Fluoro-4-phenylbenzaldehyde should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Fluoro-4-phenylbenzaldehyde is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. The presence of the fluorine atom and the biphenyl scaffold provides a unique combination of properties that are highly sought after in the design of novel therapeutic agents. As research into treatments for neurodegenerative diseases and channelopathies continues, the demand for specialized building blocks like 2-Fluoro-4-phenylbenzaldehyde is expected to grow, further solidifying its importance in the field of medicinal chemistry.

References

-

4 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

2-fluoro-4-phenylbenzaldehyde (C13H9FO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

2-Fluoro-4-phenylbenzaldehyde|-范德生物科技公司. (n.d.). BIOFOUNT. Retrieved January 14, 2026, from [Link]

-

2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (n.d.). Retrieved January 14, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

CID 17961136 | C26H20O2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

nmr-spectroscopy.pdf. (n.d.). Career Endeavour. Retrieved January 14, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3]. (2025, July 24). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 14, 2026, from [Link]

-

4-Fluoro-2-nitrobenzaldehyde. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. (n.d.). Molecular Pharmacology. Retrieved January 14, 2026, from [Link]

- Process for preparation of tafamidis and salts thereof. (n.d.). Google Patents.

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025, April 15). Molecules. Retrieved January 14, 2026, from [Link]

-

Voltage-gated sodium channels (Na V ) in GtoPdb v.2025.4 | IUPHAR/BPS Guide to Pharmacology CITE. (2025, December 10). Edinburgh Diamond | Journals. Retrieved January 14, 2026, from [Link]

-

NOVEL TAFAMIDIS SYNTHESIS METHOD. (2025, January 15). European Patent Office. Retrieved January 14, 2026, from [Link]

-

Molecular mechanisms of gating and drug block of sodium channels. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Voltage-gated sodium channels (Na V ). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 14, 2026, from [Link]

-

Voltage-gated sodium channel-associated proteins and alternative mechanisms of inactivation and block. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. (n.d.). Journal of Clinical Pharmacology. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Fluoro-4-phenylbenzaldehyde | 183436-80-8 [m.chemicalbook.com]

- 2. PubChemLite - 2-fluoro-4-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. 183436-80-8|2-Fluoro-4-phenylbenzaldehyde|2-Fluoro-4-phenylbenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 5. careerendeavour.com [careerendeavour.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels (Na<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Senior Application Scientist's Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Properties, Protocols, and Potential

Introduction: The Strategic Value of the Fluorinated Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and biphenyl motifs into molecular scaffolds is a cornerstone of rational drug design. The 2-fluoro-4-phenylbenzaldehyde molecule embodies this principle, presenting a unique combination of a reactive aldehyde, a metabolically robust fluorine substituent, and a space-occupying phenyl group. This structure is not merely an intermediate; it is a carefully orchestrated platform for developing novel therapeutics. The fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of adjacent functional groups. Simultaneously, the biphenyl core is a privileged structure found in numerous approved drugs, valued for its ability to establish critical hydrophobic and π-stacking interactions within protein binding pockets.

This guide provides an in-depth examination of the physicochemical properties of 2-Fluoro-4-phenylbenzaldehyde, detailed protocols for its characterization, and an expert perspective on its reactivity and applications, empowering researchers to fully leverage its synthetic potential.

Section 1: Chemical Identity and Structural Features

2-Fluoro-4-phenylbenzaldehyde is an aromatic aldehyde featuring a biphenyl backbone. The fluorine atom is positioned ortho to the aldehyde group, while the phenyl ring is para to the aldehyde. This specific arrangement has significant implications for the molecule's electronic properties and steric profile.

-

IUPAC Name: 2-Fluoro-4-phenylbenzaldehyde

-

Synonyms: 3-Fluoro-[1,1'-biphenyl]-4-carbaldehyde[1]

-

Molecular Formula: C₁₃H₉FO[1]

-

Molecular Weight: 200.21 g/mol [1]

-

Chemical Structure: (A representative image would be placed here in a final document)

Section 2: Core Physicochemical Properties

Quantitative physicochemical data are critical for predicting a compound's behavior in both chemical and biological systems. While experimental data for 2-fluoro-4-phenylbenzaldehyde are not widely published, we can compile known and predicted values. For context, experimental data for the closely related analog, 4-phenylbenzaldehyde, is provided for comparison.

| Property | 2-Fluoro-4-phenylbenzaldehyde | 4-Phenylbenzaldehyde (Analog) | Reference / Method |

| Appearance | White Powder (Predicted/Supplier Data) | White to light yellow crystalline powder | [3] |

| Melting Point | Data not publicly available | 57-60 °C | [3][4] |

| Boiling Point | Data not publicly available | 184 °C @ 11 mmHg | [3][4] |

| Water Solubility | Data not publicly available | Insoluble (17mg/L at 20°C) | [3][4] |

| LogP (Octanol/Water) | 3.1 (Predicted) | 2.98 (Experimental) | [5] /[3] |

Expert Insight: The introduction of a fluorine atom is expected to slightly increase the melting and boiling points compared to its non-fluorinated analog due to increased polarity and molecular weight. However, its effect on aqueous solubility is complex; while polarity increases, the strong C-F bond is not a hydrogen bond donor or acceptor, meaning solubility may not be significantly enhanced. The predicted LogP of 3.1 suggests the compound is highly lipophilic, a key characteristic for CNS-targeting drugs and other agents requiring membrane permeability.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for 2-fluoro-4-phenylbenzaldehyde are not available in public databases, its key spectral features can be reliably predicted based on its functional groups and by referencing analogs like 2-fluorobenzaldehyde and 4-phenylbenzaldehyde.[6][7]

-

¹H NMR: The spectrum will be complex in the aromatic region (approx. 7.2-8.0 ppm). The aldehyde proton will be the most downfield, appearing as a singlet or a small doublet (due to coupling with the ortho fluorine) around 10.0-10.4 ppm. The protons on the phenyl substituent will appear as a multiplet, while the three protons on the fluorinated ring will show complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around 190-192 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz. Other aromatic carbons will appear in the 115-150 ppm range, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive structural information.

-

IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and a characteristic C-F stretch in the 1200-1250 cm⁻¹ region.

Section 4: Gold-Standard Experimental Protocols

For any novel compound in a drug discovery pipeline, empirical determination of its physicochemical properties is non-negotiable. The following protocols represent robust, trustworthy methods for determining aqueous solubility and the partition coefficient (LogP).

Aqueous Solubility Determination (OECD Guideline 105, Flask Method)

This method is the benchmark for determining the water solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L.[1][8][9]

Causality & Trustworthiness: The core principle is to create a saturated solution at a constant temperature and accurately measure the concentration of the dissolved solute. By ensuring equilibrium is reached and using a validated analytical method (like HPLC-UV), the protocol is self-validating, providing a reliable measure of the saturation mass concentration.[1][8]

Step-by-Step Methodology:

-

Preliminary Test: Add small, successive amounts of 2-fluoro-4-phenylbenzaldehyde to a known volume of water at 20 °C in a flask with vigorous stirring. This helps estimate the approximate solubility and the time needed to reach equilibrium.[1][9]

-

Sample Preparation: Add an excess amount of the compound (determined from the preliminary test) to triplicate flasks containing a known volume of deionized water.

-

Equilibration: Seal the flasks and agitate them in a constant temperature bath, typically at 20 ± 0.5 °C, protected from light.[1][10] Agitation should continue for at least 24 hours. To confirm equilibrium, samples should be taken at 24, 48, and 72 hours. Equilibrium is confirmed if the last two time points yield concentrations within ±5% of each other.

-

Phase Separation: Cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for phase separation (undissolved solid to settle). Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling & Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase. This sample must be filtered through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte.

-

Quantification: Analyze the concentration of the filtrate using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Workflow Diagram:

Caption: OECD 105 Flask Method Workflow for Aqueous Solubility.

Partition Coefficient (LogP) Determination (Shake Flask Method)

LogP is a measure of a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase, serving as a key indicator of lipophilicity and potential bioactivity.[2][11]

Causality & Trustworthiness: This method directly measures the partitioning of a compound between pre-saturated n-octanol and water (or buffer, e.g., PBS at pH 7.4 for LogD).[2][6] By pre-saturating the solvents, the protocol minimizes volume changes during the experiment. Analysis of both phases provides a mass balance, ensuring the measurement's integrity.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and the aqueous phase (e.g., water or PBS, pH 7.4) for 24 hours, followed by a 24-hour separation period.

-

Compound Preparation: Prepare a stock solution of 2-fluoro-4-phenylbenzaldehyde in n-octanol at a concentration that will be detectable in both phases after partitioning.

-

Partitioning: In triplicate, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube). The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Gently shake or invert the vessels for a sufficient time to reach equilibrium (e.g., 1-2 hours). Vigorous shaking that could cause emulsification should be avoided.

-

Phase Separation: Centrifuge the vessels at a controlled temperature to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the n-octanol phase and the aqueous phase.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[2][6]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Workflow Diagram:

Caption: Shake Flask Method Workflow for LogP Determination.

Section 5: Reactivity and Synthetic Utility

The chemical behavior of 2-fluoro-4-phenylbenzaldehyde is dictated by the interplay of its functional groups.

-

Aldehyde Reactivity: The aldehyde group is the primary site of reactivity. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom increases the partial positive charge on the carbonyl carbon. This makes the aldehyde group highly electrophilic and more susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes.[12] It will readily undergo reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, making it a versatile handle for building molecular complexity.[4]

-

Aromatic Ring Reactivity: The fluorine atom and the aldehyde group are both deactivating and meta-directing for electrophilic aromatic substitution. However, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon, should a suitable nucleophile and conditions be employed.

Section 6: Applications in Medicinal Chemistry and Drug Discovery

While specific applications of 2-fluoro-4-phenylbenzaldehyde are not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active agents. Its value lies in its role as a key building block.[4]

-

Oncology: Biphenyl structures are common in kinase inhibitors and other anticancer agents. The aldehyde can be used to synthesize heterocyclic scaffolds (e.g., quinolines, pyrimidines) known to possess antiproliferative activity.

-

Neurodegenerative Diseases: Fluorinated aromatic compounds are often explored for CNS targets to enhance blood-brain barrier penetration and metabolic stability. This scaffold could be used to synthesize inhibitors of enzymes like monoamine oxidase (MAO) or phosphodiesterases (PDEs), which are relevant targets in diseases like Parkinson's and Alzheimer's.[5][13]

-

Inflammation and Immunology: The biphenyl motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of the aldehyde allows for its elaboration into a wide range of potential anti-inflammatory agents.

Section 7: Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-fluoro-4-phenylbenzaldehyde. However, based on related aromatic aldehydes such as 4-phenylbenzaldehyde and other fluorinated benzaldehydes, the following precautions are prudent.[3]

-

Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory system irritation.[3]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 446–455. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

Patil, S. S., et al. (2018). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Asian Journal of Research in Chemistry, 11(2), 334. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]

-

Vo, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-4-phenylbenzaldehyde (C13H9FO). Retrieved from [Link]

-

ChemBK. (2024). 4-Phenylbenzaldehyde. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-phenylbenzaldehyde | 183436-80-8 [amp.chemicalbook.com]

- 2. 2-Fluoro-4-phenylbenzaldehyde | 183436-80-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 2-fluoro-4-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 8. 4-fluoro-2-phenylbenzaldehyde | 76967-10-7 [sigmaaldrich.com]

- 9. 183436-80-8|2-Fluoro-4-phenylbenzaldehyde|BLD Pharm [bldpharm.com]

- 10. hexonsynth.com [hexonsynth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Structural Analysis and Elucidation of 2-Fluoro-4-phenylbenzaldehyde

Introduction: The Strategic Importance of 2-Fluoro-4-phenylbenzaldehyde in Modern Drug Discovery

2-Fluoro-4-phenylbenzaldehyde, a substituted biphenylcarboxaldehyde, represents a key structural motif in medicinal chemistry and materials science. Its biphenyl core is a recognized pharmacophore in numerous therapeutic agents, while the strategic incorporation of a fluorine atom and a reactive aldehyde group provides a versatile scaffold for the synthesis of novel compounds with tailored properties. The fluorine atom, with its unique electronic properties and small steric footprint, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The aldehyde functionality serves as a crucial synthetic handle for a variety of chemical transformations, making this molecule a valuable intermediate in the development of pharmaceuticals and advanced materials.

This technical guide provides a comprehensive analysis of the structural elucidation of 2-fluoro-4-phenylbenzaldehyde. We will delve into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. By integrating data from these methods, we will construct a detailed and validated structural model of the molecule, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 2-fluoro-4-phenylbenzaldehyde is presented below.

| Property | Value | Source |

| CAS Number | 183436-80-8 | [2][3][4] |

| Molecular Formula | C₁₃H₉FO | [5] |

| Molecular Weight | 200.21 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥99% | [1] |

| Storage | Sealed and preserved | [1] |

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive structural analysis of an organic molecule like 2-fluoro-4-phenylbenzaldehyde necessitates a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the electronic environment and spatial relationships of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Analysis (Predicted)

Based on the analysis of structurally related compounds such as 4-biphenylcarboxaldehyde and substituted fluorobenzaldehydes, the following ¹H NMR spectral features are predicted for 2-fluoro-4-phenylbenzaldehyde in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehydic proton (-CHO) | 9.9 - 10.1 | s | - | The deshielding effect of the carbonyl group and the aromatic ring places this proton in the far downfield region. |

| Aromatic protons (phenyl ring) | 7.3 - 7.6 | m | - | Protons of the unsubstituted phenyl ring will appear as a complex multiplet. |

| Aromatic proton (H-6) | 7.8 - 8.0 | dd | ~8.0, ~2.0 | Ortho-coupled to H-5 and meta-coupled to the fluorine atom. |

| Aromatic proton (H-5) | 7.2 - 7.4 | t | ~8.0 | Ortho-coupled to H-6 and H-3. |

| Aromatic proton (H-3) | 7.1 - 7.3 | dd | ~8.0, ~9.0 | Ortho-coupled to H-5 and coupled to the fluorine atom. |

¹³C NMR Spectroscopy Analysis (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic nature. The influence of the fluorine substituent will be evident through C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Carbonyl carbon (-CHO) | 190 - 192 | Downfield shift due to the electronegative oxygen. |

| C-2 (bearing Fluorine) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling constant is characteristic. |

| C-4 (bearing phenyl group) | 145 - 150 | Quaternary carbon, deshielded by the phenyl group. |

| C-1 (ipso to aldehyde) | 135 - 140 | Quaternary carbon. |

| Phenyl ring carbons | 127 - 130 | Aromatic carbons of the unsubstituted ring. |

| C-6 | 130 - 133 | Deshielded by the adjacent aldehyde group. |

| C-5 | 125 - 128 | Shielded relative to C-6. |

| C-3 | 115 - 118 (d, ²JCF ≈ 20 Hz) | Two-bond C-F coupling is expected. |

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Characteristic IR Absorptions

The IR spectrum of 2-fluoro-4-phenylbenzaldehyde is expected to show the following characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong | Confirms the presence of the carbonyl group. Conjugation with the aromatic ring lowers the frequency. |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak | A characteristic doublet (Fermi resonance) for aldehydes. |

| C=C stretch (aromatic) | 1580 - 1620 | Medium to Strong | Indicates the presence of the aromatic rings. |

| C-F stretch | 1200 - 1250 | Strong | Confirms the presence of the carbon-fluorine bond. |

| C-H bend (aromatic) | 750 - 850 | Strong | Out-of-plane bending modes that can indicate substitution patterns. |

Experimental Protocol for FT-IR Analysis

Caption: Step-by-step protocol for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For 2-fluoro-4-phenylbenzaldehyde (MW = 200.21), the electron ionization (EI) mass spectrum is predicted to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 200.

-

[M-H]⁺ Peak: A peak at m/z = 199, corresponding to the loss of a hydrogen atom from the aldehyde group.

-

[M-CHO]⁺ Peak: A peak at m/z = 171, resulting from the loss of the formyl radical.

-

Biphenyl Cation Fragment: A fragment corresponding to the fluorobiphenyl cation.

-

Tropylium Ion: A peak at m/z = 91 is possible from the unsubstituted phenyl ring.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Caption: Predicted primary fragmentation pathways.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like 2-fluoro-4-phenylbenzaldehyde.

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.

-

Mass Analysis: The eluting compound is ionized (typically by electron impact) and the resulting ions are separated and detected by the mass spectrometer.

X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Caption: General workflow for X-ray crystallographic analysis.

Synthesis Outline

A common synthetic route to 2-fluoro-4-phenylbenzaldehyde involves a Suzuki coupling reaction between a suitably protected and functionalized fluorobenzene derivative and phenylboronic acid, followed by deprotection and oxidation or formylation.

Conclusion: A Comprehensive Structural Portrait

The structural elucidation of 2-fluoro-4-phenylbenzaldehyde is a prime example of the power of modern analytical chemistry. Through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a detailed and consistent picture of its molecular structure emerges. While X-ray crystallography would provide the ultimate confirmation of its solid-state conformation, the spectroscopic data, when compared with that of closely related compounds, allows for a high-confidence assignment. This comprehensive structural understanding is fundamental for its application in the rational design of new pharmaceuticals and advanced materials, enabling scientists to fully leverage the unique properties of this versatile building block.

References

- Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

PubChem. (n.d.). 2-fluoro-4-phenylbenzaldehyde. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2,4-Difluorobenzaldehyde. Retrieved January 14, 2026, from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 14, 2026, from [Link]

-

HexonSynth. (n.d.). Instock: 2-Fluoro-4-phenylbenzaldehyde. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). CID 17961136. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Biphenylcarboxaldehyde. Retrieved January 14, 2026, from [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-fluoro-4-phenylbenzaldehyde CAS NO.183436-80-8. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Representation of 4-phenylbenzaldehyde, with the atom labeling used throughout the text (left) and fragment of the crystal structure, evidencing the two types of dimer present in the crystal (right). Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-fluoro-4-phenylbenzaldehyde, CasNo.183436-80-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 183436-80-8|2-Fluoro-4-phenylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. 2-Fluoro-4-phenylbenzaldehyde | 183436-80-8 [m.chemicalbook.com]

- 5. PubChemLite - 2-fluoro-4-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]

- 6. CID 17961136 | C26H20O2 | CID 17961136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Fluoro-4-phenylbenzaldehyde: A Comprehensive Technical Guide for Chemical Researchers

Introduction: Strategic Importance and Synthetic Overview

2-Fluoro-4-phenylbenzaldehyde is a crucial building block in the development of novel pharmaceuticals and advanced materials. Its unique structural motif, featuring a fluorinated biphenyl scaffold with a reactive aldehyde functionality, makes it a valuable intermediate for accessing a diverse range of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoro-4-phenylbenzaldehyde, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the underlying chemical principles.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is structured to provide not only procedural steps but also the rationale behind the selection of specific reagents and conditions, thereby empowering the reader to adapt and optimize these methods for their unique applications.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-Fluoro-4-phenylbenzaldehyde can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific functional groups. Here, we will delve into three primary and field-proven approaches:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: A convergent and highly efficient method that constructs the biphenyl core in the final or penultimate step.

-

Formylation of a Pre-formed Biphenyl Scaffold: A linear approach that begins with a substituted biphenyl and introduces the aldehyde functionality.

-

Multi-step Synthesis via Oxidation: A classical approach involving the preparation of a benzylic alcohol intermediate followed by its oxidation to the target aldehyde.

The following table provides a high-level comparison of these key synthetic routes:

| Synthetic Pathway | Key Transformation | Typical Starting Materials | Key Advantages | Potential Challenges | Estimated Overall Yield Range |

| Suzuki-Miyaura Coupling | C-C bond formation | 2-Fluoro-4-bromobenzaldehyde, Phenylboronic acid | High yields, excellent functional group tolerance, commercially available starting materials. | Catalyst cost and sensitivity, potential for side reactions (e.g., homocoupling). | 75-90% |

| Formylation of Biphenyl | Electrophilic aromatic substitution | 3-Fluorobiphenyl | Potentially shorter route if the biphenyl precursor is readily available. | Regioselectivity of formylation can be a major issue, potentially leading to isomeric mixtures. | 40-60% |

| Oxidation of Benzyl Alcohol | Oxidation | (2-Fluoro-4-phenylphenyl)methanol | Utilizes well-established oxidation chemistry. | Requires the synthesis of the alcohol precursor, potential for over-oxidation to the carboxylic acid. | 60-75% (over two steps) |

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of biaryl compounds, offering a robust and versatile approach to constructing the central C-C bond of 2-Fluoro-4-phenylbenzaldehyde.[1][2] This pathway hinges on the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl halide (in this case, 2-fluoro-4-bromobenzaldehyde) to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-phenylbenzaldehyde in Organic Solvents

Abstract

2-Fluoro-4-phenylbenzaldehyde is an emerging building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the fluorine and biphenyl moieties. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-4-phenylbenzaldehyde. In the absence of extensive published quantitative data for this specific compound, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and solubility data of its structural analogues: benzaldehyde, 2-fluorobenzaldehyde, and 4-phenylbenzaldehyde. We present an estimated solubility profile across a range of common organic solvents, from polar protic to nonpolar aprotic. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific applications.

Introduction: The Significance of 2-Fluoro-4-phenylbenzaldehyde

2-Fluoro-4-phenylbenzaldehyde (C₁₃H₉FO, Molar Mass: 200.21 g/mol ) is a bifunctional aromatic compound featuring a reactive aldehyde group, a biphenyl system, and a strategically placed fluorine atom[1][2]. The biphenyl core provides a rigid, extended π-system, while the ortho-fluoro substituent modulates the electronic properties of the aldehyde, influencing its reactivity and intermolecular interactions. These features make it a valuable precursor for the synthesis of complex molecules in drug discovery and for the development of novel organic materials.

The solubility of a compound is a critical physicochemical parameter that governs its handling, reaction kinetics, purification (e.g., crystallization), and formulation. For researchers in drug development, solubility directly impacts bioavailability and the choice of suitable delivery vehicles. In process chemistry, solvent selection based on solubility is crucial for optimizing reaction yields and ensuring product purity. This guide aims to bridge the current gap in available data by providing a scientifically grounded estimation of the solubility of 2-Fluoro-4-phenylbenzaldehyde and the means to determine it empirically.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is the cornerstone of solubility prediction.

2.1. Molecular Structure and Polarity

2-Fluoro-4-phenylbenzaldehyde is a moderately polar molecule. Its key structural features influencing solubility are:

-

The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a polar moiety capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

The Biphenyl System: The two connected phenyl rings constitute a large, nonpolar, and hydrophobic region. This part of the molecule will have favorable van der Waals interactions with nonpolar and aromatic solvents.

-

The Fluorine Atom: As the most electronegative element, the fluorine atom at the 2-position is a weak hydrogen bond acceptor and introduces a dipole moment. Its effect on overall polarity is subtle but significant.

The combination of a large hydrophobic biphenyl group and a polar aldehyde function suggests that 2-Fluoro-4-phenylbenzaldehyde will exhibit a nuanced solubility profile, with good solubility in a range of solvents of intermediate to low polarity.

Sources

A Scientist's Guide to 2-Fluoro-4-phenylbenzaldehyde: Electronic Effects, Reactivity, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Fluoro-4-phenylbenzaldehyde (CAS: 183436-80-8) is a bi-functional aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a para-phenyl substituent, and a strategically positioned ortho-fluoro atom, creates a fascinating electronic environment. This guide provides an in-depth analysis of the electronic factors governing the compound's reactivity, with a specific focus on the heightened electrophilicity of the carbonyl carbon. We will explore its synthetic transformations through detailed, field-tested protocols and provide key analytical data for its characterization, establishing a framework for its effective utilization in research and development.

Section 1: Molecular Architecture and Electronic Profile

The reactivity of 2-Fluoro-4-phenylbenzaldehyde is a direct consequence of the interplay between its constituent functional groups. The aldehyde group (–CHO), the ortho-fluoro substituent (–F), and the para-phenyl substituent (–C₆H₅) each contribute to the electronic landscape of the molecule, ultimately dictating its behavior in chemical reactions.

The key to understanding this molecule's reactivity lies in the powerful and competing electronic effects of the fluorine atom. Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. Simultaneously, fluorine possesses lone pairs of electrons that can be donated back to the aromatic ring through a positive resonance effect (+R) . However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this +R effect is significantly weaker than its -I effect.

The para-phenyl group, in contrast, is generally considered weakly electron-donating or withdrawing depending on the reaction, but it extends the π-system of the molecule. The net result of these influences is a significant polarization of the carbonyl bond, rendering the carbonyl carbon highly electron-deficient and thus, a potent electrophilic center.

Caption: Diagram 1: Dominant electronic effects influencing reactivity.

Section 2: Heightened Electrophilicity and Reactivity Profile

The strong, net electron-withdrawing nature of the ortho-fluoro substituent is the primary driver of the aldehyde's reactivity. By pulling electron density from the carbonyl group, it intensifies the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analog, 4-phenylbenzaldehyde.[2] This enhanced electrophilicity often allows for reactions to proceed under milder conditions or at faster rates.

The presence of fluorine on an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties, often leading to enhanced metabolic stability, improved receptor binding affinity, and increased lipophilicity.[3][4] Consequently, 2-Fluoro-4-phenylbenzaldehyde serves as a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][5]

Key reaction classes include:

-

Nucleophilic Addition: The electron-deficient carbonyl carbon readily reacts with a wide range of nucleophiles, including Grignard reagents, organolithiums, and cyanide ions.

-

Reductive Amination: Formation of an imine followed by reduction is a cornerstone of amine synthesis, a critical transformation in drug discovery.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is efficient, providing a scaffold for further functionalization.

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 2-fluoro-4-phenylbenzoic acid.

Section 3: A Practical Guide to Synthetic Transformations

The protocols described below are illustrative methodologies. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions.

Experimental Protocol 1: Grignard Addition to form (2-Fluoro-4-phenylphenyl)(phenyl)methanol

This protocol details a standard nucleophilic addition using phenylmagnesium bromide. The enhanced electrophilicity of the starting material facilitates a high-yielding conversion.

Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-phenylbenzaldehyde (1.0 g, 5.0 mmol). Dissolve the aldehyde in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add phenylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol, 1.2 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired alcohol.

Caption: Diagram 2: Workflow for Grignard addition protocol.

Section 4: Physicochemical and Spectroscopic Fingerprints

Accurate characterization is essential for verifying the identity and purity of 2-Fluoro-4-phenylbenzaldehyde. The data below serves as a reliable reference for quality control.[6][7]

| Property | Value | Source |

| CAS Number | 183436-80-8 | [7][8] |

| Molecular Formula | C₁₃H₉FO | [6] |

| Molecular Weight | 200.21 g/mol | [6] |

| Appearance | White to off-white powder | [9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), 7.9-7.4 (m, 8H, Ar-H) | (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~188 (d, J≈6 Hz, CHO), 165 (d, J≈255 Hz, C-F), 125-145 (Ar-C) | (Predicted) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -115 | (Predicted) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600, 1480 (C=C stretch) | (Predicted) |

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Experimental data should be acquired for confirmation.

Section 5: Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 2-Fluoro-4-phenylbenzaldehyde make it a valuable intermediate in several advanced applications:

-

Pharmaceutical Development: It is a key building block for synthesizing complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[1] The fluorinated biphenyl motif is present in numerous bioactive compounds.

-

Agrochemicals: The compound is used in the creation of novel pesticides and herbicides, where the fluorine atom can enhance efficacy and selectivity.[1]

-

Materials Science: It is explored for its potential in creating advanced materials like specialized polymers and coatings where the biphenyl structure can impart desirable thermal and mechanical properties.[1]

Conclusion

2-Fluoro-4-phenylbenzaldehyde is more than a simple aromatic aldehyde; it is a precisely engineered chemical tool. The dominant electron-withdrawing inductive effect of the ortho-fluoro substituent significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive and versatile intermediate for organic synthesis. This guide has provided a foundational understanding of its electronic nature, practical protocols for its use, and the necessary data for its characterization. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens doors to novel molecular designs and applications.

References

-

PubChem. (n.d.). 2-fluoro-4-phenylbenzaldehyde (C13H9FO). Retrieved from PubChemLite. [Link]

-

Gobright, J. (n.d.). 2-Fluoro-4-methylbenzaldehyde: A Key Pharmaceutical Intermediate for Drug Discovery. Retrieved from a chemical supplier's article. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from PubChem. [Link]

-

O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4734-4747. DOI:10.1039/C6CS00351F. [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from a chemical supplier's article. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Retrieved from a chemical supplier's article. [Link]

- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Hexonsynth. (n.d.). Instock: 2-Fluoro-4-phenylbenzaldehyde. Retrieved from Hexonsynth. [Link]

-

PubChem. (n.d.). o-Fluorobenzaldehyde. Retrieved from PubChem. [Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-fluoro-4-phenylbenzaldehyde CAS NO.183436-80-8. Retrieved from a chemical supplier's website. [Link]

-

Rozen, S. (2014). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Journal of Fluorine Chemistry, 167, 127-134. [Link]

-

ChemBK. (2024). Ortho-Fluorobenzaldehyde. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). CID 17961136 | C26H20O2. Retrieved from PubChem. [Link]

-

Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(31), 5781-5787. [Link]

-

ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from ChemTube3D. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CID 17961136 | C26H20O2 | CID 17961136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 2-fluoro-4-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]

- 7. 183436-80-8|2-Fluoro-4-phenylbenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-4-phenylbenzaldehyde | 183436-80-8 [m.chemicalbook.com]

- 9. 2-fluoro-4-phenylbenzaldehyde, CasNo.183436-80-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Fluoro-4-phenylbenzaldehyde

Foreword: Bridging Theory and Application in Drug Discovery